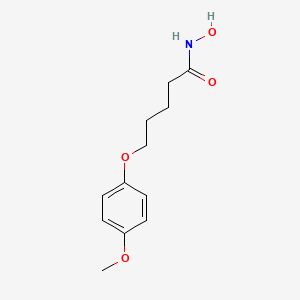

N-Hydroxy-5-(4-methoxyphenoxy)pentanamide

Description

N-Hydroxy-5-(4-methoxyphenoxy)pentanamide is a hydroxamic acid derivative characterized by a pentanamide backbone substituted with a 4-methoxyphenoxy group and a terminal hydroxamic acid moiety. This compound is synthesized from 4-hydroxyanisole (mequinol), a tyrosinase inhibitor used in depigmenting agents, and serves as a deuterated analog (this compound-d4) in biochemical research . Spectral data (e.g., ¹H NMR, ESI-MS) and synthetic protocols for related analogs highlight its modular design, allowing for tailored biological activity .

Properties

IUPAC Name |

N-hydroxy-5-(4-methoxyphenoxy)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-16-10-5-7-11(8-6-10)17-9-3-2-4-12(14)13-15/h5-8,15H,2-4,9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQXMCSGVBWWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for N-Hydroxy-5-(4-methoxyphenoxy)pentanamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-5-(4-methoxyphenoxy)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

N-Hydroxy-5-(4-methoxyphenoxy)pentanamide has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-5-(4-methoxyphenoxy)pentanamide involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, influencing cellular processes and enzyme activities . The compound’s effects are mediated through its binding to target proteins and modulation of biochemical pathways .

Comparison with Similar Compounds

N-(4-Methoxyphenyl)pentanamide

- Structure : Simplifies the hydroxamic acid group to a primary amide, retaining the 4-methoxyphenyl substituent.

- Activity : Demonstrates anthelmintic properties comparable to albendazole but with reduced cytotoxicity (e.g., IC₅₀ values 20–30% lower in Vero and SH-SY5Y cell lines) .

- Drug-Likeness : SwissADME analysis shows compliance with Lipinski, Ghose, and Veber rules, with high gastrointestinal absorption and blood-brain barrier permeability .

Compound 4e (Oxazole-Bridged Derivative)

- Activity : Designed as a Combretastatin A-4 analog, targeting microtubule disruption in cancer cells. Reported synthesis yield: 67% (mp 152–153°C; IR peaks at 1641 cm⁻¹ for C=O stretch) .

- Key Contrast: The brominated aromatic system and oxazole moiety likely improve target affinity but reduce metabolic stability compared to the simpler methoxyphenoxy group in the parent compound.

N-Hydroxy-5-(3-nitroguanidino)pentanamide Derivatives

- Structure: Substituted with nitroguanidino and phenylsulfonamido groups (e.g., Compound 7a, 5b).

- Activity: Potential antiviral or antibacterial applications, inferred from COVID-19-related synthesis (yields 78.8–86.6%; ESI-MS m/z 367–375) .

- SAR Insight: The nitroguanidino group introduces hydrogen-bonding capacity, altering target specificity compared to the methoxyphenoxy group.

Pharmacokinetic and Toxicity Profiles

*Predicted using SwissADME for non-deuterated form.

Biological Activity

N-Hydroxy-5-(4-methoxyphenoxy)pentanamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxylamine functional group, which is known to participate in redox reactions, potentially influencing various cellular processes and enzyme activities. The presence of the methoxy group enhances its chemical reactivity and biological interactions, making it a compound of interest for further research.

Antiparasitic Activity

One of the significant biological activities of this compound is its antiparasitic effect. A study investigated a related compound, N-(4-methoxyphenyl)pentanamide, against Toxocara canis, a nematode that poses health risks to humans and animals. The results indicated that this compound exhibited a time- and concentration-dependent reduction in parasite viability, similar to the widely used anthelmintic drug albendazole. Notably, N-(4-methoxyphenyl)pentanamide demonstrated lower cytotoxicity towards human and animal cell lines compared to albendazole, suggesting a favorable safety profile .

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. The hydroxylamine moiety is believed to influence cellular signaling pathways and enzyme functions, potentially leading to antiparasitic effects. Furthermore, predictions indicate that this compound can permeate the blood-brain barrier (BBB), which is crucial for therapeutic agents intended for central nervous system applications .

Pharmacokinetic Properties

Pharmacokinetic studies have shown that this compound adheres well to drug-likeness criteria established by pharmaceutical standards. It demonstrates favorable properties such as adequate gastrointestinal absorption, high solubility in water, and compliance with Lipinski's rule of five, indicating its potential as an oral candidate drug .

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Topological Polar Surface Area | Adequate |

| Log P | Favorable |

| GI Absorption | High |

| BBB Permeability | Yes |

| Cytotoxicity | Lower than Albendazole |

Case Study: Antiparasitic Efficacy

In vitro studies conducted on human cell lines (SH-SY5Y) and monkey cell lines (Vero) demonstrated that while albendazole significantly reduced cell viability by approximately 30% at 250 μM concentration, this compound maintained higher cell viability under similar conditions. This suggests that the new compound could be a safer alternative for treating parasitic infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.